molecular formula C12H15ClN2O B12930657 Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride CAS No. 40405-76-3

Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride

Cat. No.: B12930657
CAS No.: 40405-76-3
M. Wt: 238.71 g/mol
InChI Key: LJSKGFHNKWSNAY-UHFFFAOYSA-N
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Description

Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a p-ethoxyphenyl group and a methyl group attached to the imidazole ring, with a hydrochloride salt form. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride typically involves the reaction of p-ethoxyphenyl hydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-ethoxyphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    4-(p-ethoxyphenyl)imidazole: Lacks the methyl group present in Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride.

    1-methylimidazole: Lacks the p-ethoxyphenyl group.

Uniqueness

This compound is unique due to the presence of both the p-ethoxyphenyl and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

40405-76-3

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1-methylimidazole;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-3-15-11-6-4-10(5-7-11)12-8-14(2)9-13-12;/h4-9H,3H2,1-2H3;1H

InChI Key

LJSKGFHNKWSNAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl

Origin of Product

United States

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